molecular formula C11H11NOS B11961297 (1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one CAS No. 4771-25-9

(1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one

Cat. No.: B11961297
CAS No.: 4771-25-9
M. Wt: 205.28 g/mol
InChI Key: MMGDXFPDKJNCAM-XFFZJAGNSA-N
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Description

(1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one typically involves the condensation of 3-methyl-1,3-benzothiazol-2(3H)-one with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, using advanced techniques such as catalytic hydrogenation, solvent extraction, and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biological research, benzothiazole derivatives are investigated for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and is studied for its potential therapeutic applications.

Medicine

In medicine, compounds similar to this compound are explored for their pharmacological effects, including anti-inflammatory and analgesic properties.

Industry

In the industrial sector, benzothiazole derivatives are used as additives in lubricants, dyes, and polymers. They are also employed in the production of agrochemicals and photographic materials.

Mechanism of Action

The mechanism of action of (1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a similar structure.

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    6-Methylbenzothiazole: Used in the synthesis of dyes and pigments.

Uniqueness

(1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one is unique due to its specific substitution pattern and the presence of the ylidene group. This structural feature may impart distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

CAS No.

4771-25-9

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

(1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one

InChI

InChI=1S/C11H11NOS/c1-8(13)7-11-12(2)9-5-3-4-6-10(9)14-11/h3-7H,1-2H3/b11-7-

InChI Key

MMGDXFPDKJNCAM-XFFZJAGNSA-N

Isomeric SMILES

CC(=O)/C=C\1/N(C2=CC=CC=C2S1)C

Canonical SMILES

CC(=O)C=C1N(C2=CC=CC=C2S1)C

Origin of Product

United States

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